molecular formula C11H8F2N4O4S B2798859 5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine CAS No. 2418728-15-9

5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine

Cat. No. B2798859
M. Wt: 330.27
InChI Key: KFSIBUBLPUEMCM-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine, also known as FdUMP , is a pyrimidine analog. It is formed in vivo from 5-fluorouracil (5-FU) and 5-fluorodeoxyuridine . FdUMP plays a crucial role as a suicide inhibitor of thymidylate synthase (TS) . By inhibiting deoxynucleotide biosynthesis, FdUMP effectively halts the rapid proliferation of fast-growing tumors. Consequently, it is widely used in cancer treatment .


Molecular Structure Analysis

The molecular structure of 5-FdUMP consists of a pyrimidine base attached to a sugar. Specifically, it is a deoxyuridine analog with a fluorine substitution at the 5-position. The chemical formula is C9H11FN2O8P . The molecule’s key feature is its ability to inhibit thymidylate synthase, a critical enzyme in nucleotide biosynthesis .

!Molecular Structure


Chemical Reactions Analysis

The primary mechanism of action for 5-FdUMP involves inhibiting thymidylate synthase. By binding to this enzyme, it disrupts the synthesis of thymidine, an essential precursor for DNA replication. This inhibition leads to an imbalance in nucleotide pools, ultimately halting DNA synthesis and impairing tumor growth .


Physical And Chemical Properties Analysis

  • Bioavailability : FdUMP is primarily administered intravenously due to poor oral bioavailability .

Safety And Hazards

  • Clinical Use : Despite its toxicity, FdUMP’s therapeutic benefits in cancer treatment outweigh the risks .

Future Directions

Research continues to explore novel approaches for oral administration of 5-FU or its prodrugs. Understanding its cellular effects and optimizing dosing schedules will enhance its clinical utility .

properties

IUPAC Name

5-fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O4S/c1-17(11-15-4-8(12)5-16-11)10(18)7-2-9(6-14-3-7)21-22(13,19)20/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSIBUBLPUEMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=N1)F)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine

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